Cas no 2253638-44-5 (6-Chloro-5-methoxyquinoline-8-carboxylic acid)

6-Chloro-5-methoxyquinoline-8-carboxylic acid structure
2253638-44-5 structure
商品名:6-Chloro-5-methoxyquinoline-8-carboxylic acid
CAS番号:2253638-44-5
MF:C11H8ClNO3
メガワット:237.639122009277
CID:5326719

6-Chloro-5-methoxyquinoline-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Chloro-5-methoxyquinoline-8-carboxylic acid
    • Z3300509203
    • インチ: 1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)7(11(14)15)5-8(10)12/h2-5H,1H3,(H,14,15)
    • InChIKey: OFXZXPWOEFQCHQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=O)O)C2C(=CC=CN=2)C=1OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 2.3

6-Chloro-5-methoxyquinoline-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6473678-0.05g
6-chloro-5-methoxyquinoline-8-carboxylic acid
2253638-44-5 95.0%
0.05g
$162.0 2025-02-19
Enamine
EN300-6473678-10.0g
6-chloro-5-methoxyquinoline-8-carboxylic acid
2253638-44-5 95.0%
10.0g
$3007.0 2025-02-19
Aaron
AR028JIN-500mg
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
500mg
$776.00 2025-02-16
Aaron
AR028JIN-250mg
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
250mg
$503.00 2025-02-16
Aaron
AR028JIN-5g
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
5g
$2814.00 2025-02-16
1PlusChem
1P028JAB-500mg
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
500mg
$737.00 2024-05-25
1PlusChem
1P028JAB-10g
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
10g
$3779.00 2024-05-25
1PlusChem
1P028JAB-100mg
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
100mg
$350.00 2024-05-25
1PlusChem
1P028JAB-2.5g
6-chloro-5-methoxyquinoline-8-carboxylicacid
2253638-44-5 95%
2.5g
$1756.00 2024-05-25
Enamine
EN300-6473678-2.5g
6-chloro-5-methoxyquinoline-8-carboxylic acid
2253638-44-5 95.0%
2.5g
$1370.0 2025-02-19

6-Chloro-5-methoxyquinoline-8-carboxylic acid 関連文献

6-Chloro-5-methoxyquinoline-8-carboxylic acidに関する追加情報

Introduction to 6-Chloro-5-methoxyquinoline-8-carboxylic acid (CAS No. 2253638-44-5)

6-Chloro-5-methoxyquinoline-8-carboxylic acid (CAS No. 2253638-44-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research findings related to this compound.

The molecular structure of 6-Chloro-5-methoxyquinoline-8-carboxylic acid is composed of a quinoline core with a chlorine atom at the 6-position, a methoxy group at the 5-position, and a carboxylic acid group at the 8-position. These functional groups contribute to its distinct chemical and biological properties. The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorine and methoxy substituents further enhances these activities by modulating the compound's lipophilicity and electronic characteristics.

Recent studies have highlighted the potential of 6-Chloro-5-methoxyquinoline-8-carboxylic acid as an anticancer agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These findings suggest that 6-Chloro-5-methoxyquinoline-8-carboxylic acid could be a valuable lead compound for the development of new anticancer drugs.

In addition to its anticancer properties, 6-Chloro-5-methoxyquinoline-8-carboxylic acid has also shown potential as an antimicrobial agent. A 2022 study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-E. coli). The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a promising candidate for combating antibiotic resistance.

The pharmacokinetic properties of 6-Chloro-5-methoxyquinoline-8-carboxylic acid have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, preliminary toxicology studies have indicated that 6-Chloro-5-methoxyquinoline-8-carboxylic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthesis of 6-Chloro-5-methoxyquinoline-8-carboxylic acid has been optimized using modern synthetic methods to improve yield and purity. A recent publication in Organic Letters described an efficient one-pot synthesis route that involves sequential reactions starting from readily available starting materials. This synthetic approach not only simplifies the production process but also reduces costs and environmental impact, making it suitable for large-scale manufacturing.

In conclusion, 6-Chloro-5-methoxyquinoline-8-carboxylic acid (CAS No. 2253638-44-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure endows it with potent anticancer and antimicrobial properties, making it a valuable candidate for further drug development. Ongoing research continues to explore its mechanisms of action, pharmacokinetic profile, and safety in preclinical models, paving the way for potential clinical applications in the future.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd